molecular formula C25H33N5O2 B12619506 N-Methyl-L-tryptophyl-N-(4-methylphenyl)-L-lysinamide CAS No. 918433-26-8

N-Methyl-L-tryptophyl-N-(4-methylphenyl)-L-lysinamide

Cat. No.: B12619506
CAS No.: 918433-26-8
M. Wt: 435.6 g/mol
InChI Key: QSKMMFCREPUAPW-GOTSBHOMSA-N
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Description

N-Methyl-L-tryptophyl-N-(4-methylphenyl)-L-lysinamide is a synthetic compound that belongs to the class of tryptophan derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-L-tryptophyl-N-(4-methylphenyl)-L-lysinamide typically involves the following steps:

    Protection of Functional Groups: Protecting groups are often used to prevent unwanted reactions at specific sites.

    Coupling Reactions: The key step involves coupling N-Methyl-L-tryptophan with N-(4-methylphenyl)-L-lysine using coupling reagents such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole).

    Deprotection: Removal of protecting groups to yield the final product.

Industrial Production Methods

Industrial production methods may involve optimization of the above synthetic routes to enhance yield and purity. This can include:

    Continuous Flow Synthesis: To improve reaction efficiency and scalability.

    Purification Techniques: Such as crystallization, chromatography, and recrystallization to obtain high-purity compounds.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-L-tryptophyl-N-(4-methylphenyl)-L-lysinamide can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated solvents and catalysts like palladium or platinum.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: Formation of N-oxide derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted tryptophan or lysine derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studying its effects on cellular processes and signaling pathways.

    Medicine: Investigating its potential as a therapeutic agent for various diseases.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-Methyl-L-tryptophyl-N-(4-methylphenyl)-L-lysinamide involves its interaction with specific molecular targets and pathways. These may include:

    Receptor Binding: Binding to specific receptors on cell surfaces, leading to activation or inhibition of signaling pathways.

    Enzyme Inhibition: Inhibiting the activity of specific enzymes involved in metabolic processes.

    Gene Expression: Modulating the expression of genes involved in various cellular functions.

Comparison with Similar Compounds

Similar Compounds

    N-Methyl-L-tryptophan: A precursor in the synthesis of N-Methyl-L-tryptophyl-N-(4-methylphenyl)-L-lysinamide.

    N-(4-methylphenyl)-L-lysine: Another precursor in the synthesis.

    Other Tryptophan Derivatives: Compounds with similar structures and biological activities.

Uniqueness

This compound is unique due to its specific combination of functional groups and its potential biological activities. Its unique structure may confer distinct properties compared to other similar compounds, making it a valuable subject for further research.

Properties

CAS No.

918433-26-8

Molecular Formula

C25H33N5O2

Molecular Weight

435.6 g/mol

IUPAC Name

(2S)-6-amino-2-[[(2S)-3-(1H-indol-3-yl)-2-(methylamino)propanoyl]amino]-N-(4-methylphenyl)hexanamide

InChI

InChI=1S/C25H33N5O2/c1-17-10-12-19(13-11-17)29-24(31)22(9-5-6-14-26)30-25(32)23(27-2)15-18-16-28-21-8-4-3-7-20(18)21/h3-4,7-8,10-13,16,22-23,27-28H,5-6,9,14-15,26H2,1-2H3,(H,29,31)(H,30,32)/t22-,23-/m0/s1

InChI Key

QSKMMFCREPUAPW-GOTSBHOMSA-N

Isomeric SMILES

CC1=CC=C(C=C1)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C(CCCCN)NC(=O)C(CC2=CNC3=CC=CC=C32)NC

Origin of Product

United States

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